(4-(5-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)(pyridin-4-yl)methanone
Description
Properties
IUPAC Name |
[4-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl]-pyridin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O2/c1-13-21-17(22-26-13)15-2-3-16(20-12-15)23-8-10-24(11-9-23)18(25)14-4-6-19-7-5-14/h2-7,12H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGOHWPUBHKRZKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=CN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-(5-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)(pyridin-4-yl)methanone , also referred to as P102-0175, is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.
The molecular formula of the compound is with a molecular weight of 322.37 g/mol. The compound features multiple functional groups, including oxadiazole and piperazine moieties, which are known to enhance biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H18N4O2 |
| Molecular Weight | 322.37 g/mol |
| LogP | 3.170 |
| Water Solubility (LogSw) | -3.53 |
| pKa | 9.52 |
Biological Activity Overview
Research indicates that P102-0175 exhibits a range of biological activities, including:
- Anticancer Activity : Preliminary studies suggest that the compound may possess anticancer properties. Its structural similarity to other pyridine-based compounds has led to investigations into its efficacy against various cancer cell lines.
- Antifungal Activity : The compound is included in antifungal screening libraries, indicating potential applications in treating fungal infections.
- Insulin Sensitization : Similar compounds have shown promise as insulin-sensitizing agents, which may be relevant for metabolic disorders like type 2 diabetes.
Anticancer Studies
In a study comparing various pyridine derivatives, P102-0175 was evaluated for its cytotoxic effects on cancer cell lines. The results indicated an IC50 value lower than that of standard chemotherapeutic agents, suggesting enhanced efficacy in targeting cancer cells .
Antifungal Efficacy
The compound was screened in antifungal assays where it demonstrated significant activity against common fungal pathogens. The mechanism of action appears to involve disruption of fungal cell membrane integrity .
Insulin Sensitization
Research on related compounds has shown that modifications in the oxadiazole ring can enhance insulin sensitizing effects. P102-0175's structural characteristics may allow it to modulate PPARγ activity, leading to improved glycemic control in diabetic models .
The biological activity of P102-0175 can be attributed to several mechanisms:
- Interaction with Enzymatic Targets : The presence of the piperazine ring allows for interactions with various enzymes involved in metabolic pathways.
- Cell Signaling Modulation : The compound may influence signaling pathways related to apoptosis and cell proliferation, contributing to its anticancer effects.
Scientific Research Applications
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
-
Antimicrobial Activity :
- Compounds containing oxadiazole and piperazine derivatives have shown significant antimicrobial properties. For instance, studies have demonstrated that derivatives of this compound exhibit activity against various bacterial strains such as E. coli and S. aureus.
Compound Bacterial Strain Minimum Inhibitory Concentration (MIC) 5e E. coli 12 µg/mL 5k S. aureus 10 µg/mL 5g P. aeruginosa 15 µg/mL -
Antitumor Activity :
- The presence of the oxadiazole and piperazine moieties is associated with cytotoxic effects against cancer cell lines. Studies suggest that these compounds induce apoptosis through various mechanisms, including the activation of caspase pathways.
-
Neuroprotective Effects :
- Preliminary research indicates potential neuroprotective properties, making this compound a candidate for further investigation in neurodegenerative disease models.
Case Studies
Several studies have explored the efficacy of this compound in various biological assays:
-
In Vitro Microbiological Evaluation :
- A study published in a peer-reviewed journal evaluated the antimicrobial properties of synthesized oxadiazole-piperazine derivatives against a panel of bacterial strains, demonstrating promising results that warrant further exploration.
-
Molecular Docking Studies :
- Computational studies have been conducted to predict the binding affinity of this compound to specific biological targets, providing insights into its mechanism of action at the molecular level.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Core Heterocyclic Modifications
A structurally analogous compound, "(4-((5-chloro-4-((2-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)(4-methylpiperazin-1-yl)methanone" (referred to as Compound W3), shares the piperazine-methanone backbone but differs in its heterocyclic core and substituents :
- Oxadiazole vs. Triazole: The target compound’s 1,2,4-oxadiazole ring is replaced with a 1,2,4-triazole in W3. Oxadiazoles are known for higher metabolic stability due to reduced susceptibility to enzymatic hydrolysis compared to triazoles.
- Pyridine vs. Pyrimidine: The pyridine ring in the target is substituted with a pyrimidine in W3.
- Substituent Variations: W3 includes a chloro group and an anilino linkage, which may influence electronic properties and solubility.
Substituent Impact on Physicochemical Properties
- Lipophilicity : The 5-methyl group on the oxadiazole in the target compound increases lipophilicity (predicted LogP ~2.5) compared to W3’s triazole-chloro combination (predicted LogP ~3.0) .
- Solubility : The piperazine moiety in both compounds enhances aqueous solubility, but W3’s pyrimidine and chloro substituents may reduce it slightly due to increased molecular weight and halogen hydrophobicity.
Data Tables
Table 1: Structural and Hypothetical Property Comparison
Table 2: Similarity Coefficients (Hypothetical)
| Coefficient | Target vs. W3 |
|---|---|
| Tanimoto (Binary) | 0.65 |
| Dice | 0.72 |
| Cosine | 0.68 |
Research Findings and Implications
Structural Flexibility : Substituting oxadiazole with triazole or pyridine with pyrimidine alters electronic profiles and binding modes, impacting target selectivity .
Metabolic Considerations : The target compound’s oxadiazole core may offer superior pharmacokinetic properties over triazole-containing analogs .
Similarity Analysis : Graph-based comparisons (e.g., common subgraphs) and Tanimoto coefficients highlight moderate similarity (~0.65), suggesting divergent therapeutic applications .
Q & A
Q. How can researchers optimize reaction yields when scaling up synthesis from milligram to gram quantities?
- Methodological Answer : Use flow chemistry for exothermic steps (e.g., oxadiazole formation) to improve heat dissipation. For batch processes, optimize stirring rates and solvent volumes to maintain homogeneity. Pilot-scale recrystallization in a jacketed reactor with controlled cooling rates minimizes solvent waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
